molecular formula C15H10N2OS B12798743 14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one CAS No. 84038-90-4

14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one

Katalognummer: B12798743
CAS-Nummer: 84038-90-4
Molekulargewicht: 266.32 g/mol
InChI-Schlüssel: AQRZJIMEWOWVIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

14-methyl-11-thia-13,17-diazatetracyclo[87002,7012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one is a complex organic compound with a unique tetracyclic structure This compound is characterized by its multiple rings and the presence of sulfur and nitrogen atoms within its framework

Vorbereitungsmethoden

The synthesis of 14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one involves multiple steps and specific reaction conditions. The synthetic routes typically include cyclization reactions, where smaller precursor molecules are combined to form the complex tetracyclic structure. These reactions often require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a building block for more complex molecules. In biology and medicine, it is investigated for its potential therapeutic effects, including its ability to interact with specific biological targets. In industry, it may be used as a precursor for the synthesis of other valuable compounds or materials.

Wirkmechanismus

The mechanism of action of 14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, 14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one stands out due to its unique tetracyclic structure and the presence of sulfur and nitrogen atoms. Similar compounds may include other tetracyclic molecules with different substituents or ring structures. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties, which make it a valuable subject of study in various scientific fields.

Eigenschaften

CAS-Nummer

84038-90-4

Molekularformel

C15H10N2OS

Molekulargewicht

266.32 g/mol

IUPAC-Name

14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one

InChI

InChI=1S/C15H10N2OS/c1-9-8-13(18)17-14-11-5-3-2-4-10(11)6-7-12(14)19-15(17)16-9/h2-8H,1H3

InChI-Schlüssel

AQRZJIMEWOWVIA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)N2C3=C(C=CC4=CC=CC=C43)SC2=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.